

Spectroscopic properties of Phthalazone (NMR, IR, Mass Spec)

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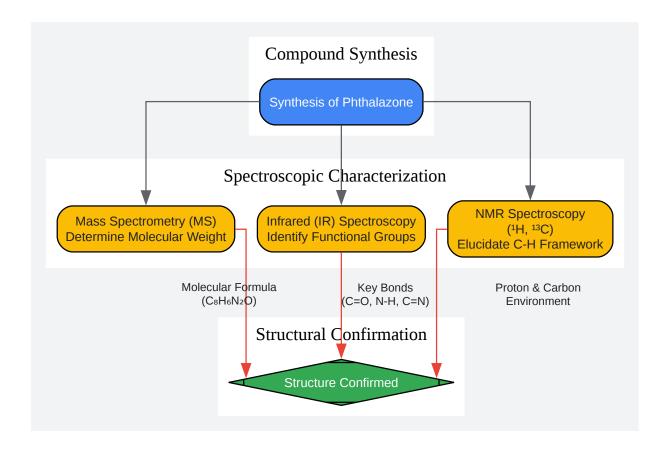
Spectroscopic Properties of Phthalazone: A Technical Guide

Introduction: **Phthalazone**, with the chemical formula C₈H₆N₂O, is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] Its structural elucidation and characterization are fundamental for understanding its reactivity and biological activity. This guide provides an in-depth overview of the key spectroscopic properties of **Phthalazone**, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data and protocols presented herein are intended for researchers, scientists, and professionals in the field of drug development.

Logical Workflow for Spectroscopic Analysis

The structural confirmation of a synthesized compound like **Phthalazone** typically follows a logical workflow involving multiple spectroscopic techniques. Each method provides unique and complementary information, leading to an unambiguous structural assignment.





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Caption: General workflow for the structural elucidation of **Phthalazone** using spectroscopic methods.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of **Phthalazone**. The molecular weight of **Phthalazone** is 146.15 g/mol .[2][3] In electron impact mass spectrometry, the molecule typically exhibits a prominent molecular ion peak.

Table 1: Mass Spectrometry Data for **Phthalazone**[3]

m/z (Mass-to-Charge Ratio)	Description
146	Molecular Ion Peak [M]+
118	Fragment Ion
89	Fragment Ion



Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of **Phthalazone** shows characteristic absorption bands corresponding to the vibrations of its specific bonds.

Table 2: Key IR Absorption Bands for Phthalazone

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3461	N-H Stretching	Amide (N-H)
1661, 1632	C=O Stretching	Amide Carbonyl (C=O)
~1600	C=C Stretching	Aromatic Ring
~1468	C=N Stretching	Imine (C=N)
1051	N-N Stretching	N-N Bond

Note: The exact positions of IR bands can vary slightly based on the sample preparation method (e.g., KBr pellet, ATR). The data presented is a compilation from various sources.[1][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of **Phthalazone**. Both ¹H and ¹³C NMR are crucial for its structural assignment. Spectra are typically recorded in a deuterated solvent, such as DMSO-d₆.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **Phthalazone** displays signals corresponding to the aromatic protons and the N-H proton.

Table 3: ¹H NMR Chemical Shift Data for **Phthalazone**[5]



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.2	Doublet of doublets	1H	Aromatic H
~7.8	Multiplet	3H	Aromatic H
~11.5	Singlet (broad)	1H	N-H (Amide)

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the **Phthalazone** molecule.

Table 4: 13C NMR Chemical Shift Data for Phthalazone

Chemical Shift (δ) ppm	Assignment
~159	C=O (Carbonyl Carbon)
~133-125	Aromatic Carbons
~128	Quaternary Aromatic Carbon

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for **Phthalazone**.

Protocol 1: Mass Spectrometry (GC-MS)

- Sample Preparation: Dissolve a small amount of **Phthalazone** (approximately 1 mg) in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of about 1 mg/mL.
- Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
- GC Conditions:



- Injector Temperature: 250 °C
- o Column: A non-polar capillary column (e.g., HP-5MS).
- Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min.
- Carrier Gas: Helium.
- · MS Conditions:
 - Ionization Mode: Electron Impact (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Ion Source Temperature: 230 °C.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)[1]

- Sample Preparation:[1]
 - Take approximately 1-2 mg of dry **Phthalazone** powder.
 - Add about 100-200 mg of dry potassium bromide (KBr) powder.
 - Grind the mixture in an agate mortar until a fine, uniform powder is obtained.
- Pellet Formation:
 - Transfer a portion of the mixture into a pellet die.
 - Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.
- Data Acquisition:



- Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum of the empty sample compartment.[6]
- Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
- Data Analysis: Process the spectrum (e.g., baseline correction) and identify the characteristic absorption bands for the functional groups in Phthalazone.[1]

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh about 5-10 mg of Phthalazone.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆)
 in a standard 5 mm NMR tube.
 - Ensure the sample is fully dissolved; gentle warming or vortexing may be applied.
- Instrumentation:
 - Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
 - Tune and shim the instrument to ensure a homogeneous magnetic field.
- ¹H NMR Acquisition:
 - Acquire the ¹H spectrum using a standard pulse sequence.
 - Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
 - The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.



- Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).
- A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[7]
- Data Processing:
 - Apply Fourier transformation to the raw data (FID).
 - Phase and baseline correct the resulting spectra.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[8]
 - Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
 - Analyze the chemical shifts and coupling patterns to assign the signals to the respective nuclei in the **Phthalazone** structure.

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